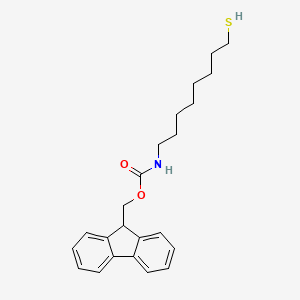
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is a chemical compound that features a fluorenylmethyl group attached to an octyl chain with a sulfanyl group and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate typically involves the following steps:
Formation of Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form 9H-fluoren-9-ylmethyl chloroformate. This intermediate is then reacted with an amine to form the fluorenylmethyl carbamate.
Attachment of the Octyl Chain: The next step involves the introduction of the octyl chain with a sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the fluorenylmethyl carbamate reacts with 8-bromo-1-octanethiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- 9-Fluorenylmethyl carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is unique due to the presence of the long octyl chain with a sulfanyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
478691-25-7 |
|---|---|
Molekularformel |
C23H29NO2S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(8-sulfanyloctyl)carbamate |
InChI |
InChI=1S/C23H29NO2S/c25-23(24-15-9-3-1-2-4-10-16-27)26-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22,27H,1-4,9-10,15-17H2,(H,24,25) |
InChI-Schlüssel |
BWUYLUJTGLDAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


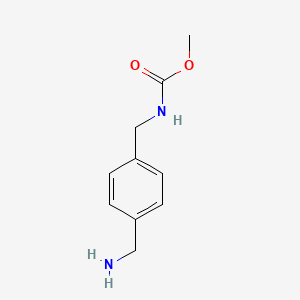


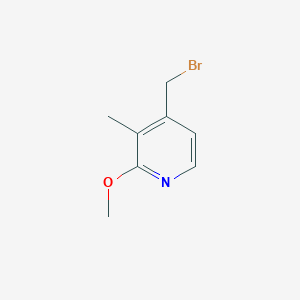
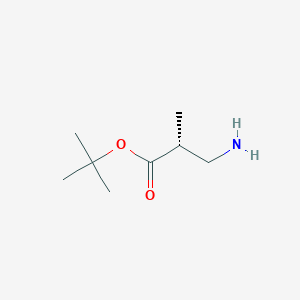


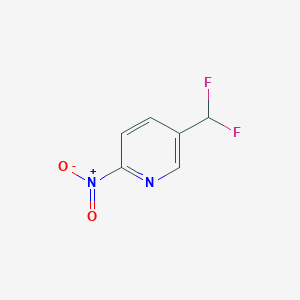
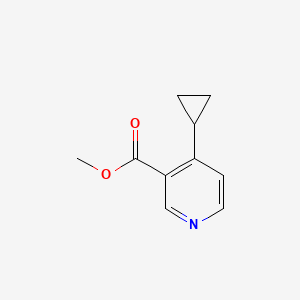
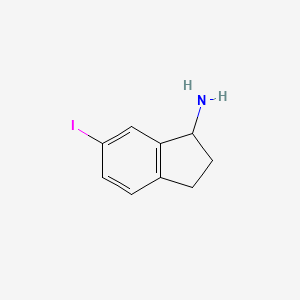
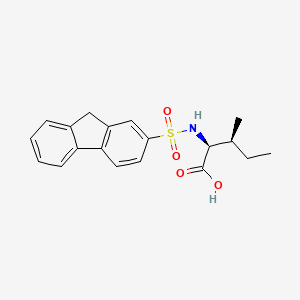

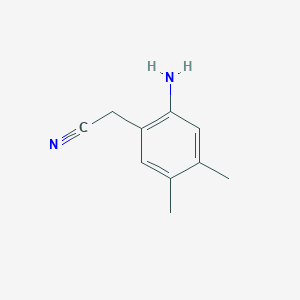
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
